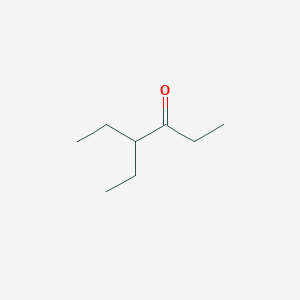![molecular formula C8H5N3O B13811302 1H-[1,2,5]Oxadiazolo[3,4-f]isoindole CAS No. 65122-53-4](/img/structure/B13811302.png)
1H-[1,2,5]Oxadiazolo[3,4-f]isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) is a nitrogen-containing heterocyclic compound that includes a pyrrole ring fused to a benzoxadiazole ring
Métodos De Preparación
The synthesis of 1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) typically involves several key steps:
Cyclization: The initial step often involves the cyclization of appropriate precursors to form the pyrrole ring.
Ring Annulation: This step involves the annulation of the benzoxadiazole ring onto the pyrrole ring.
Cycloaddition: Cycloaddition reactions can be employed to introduce additional functional groups or to modify the existing structure.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring, which can be catalyzed by transition metals.
Miscellaneous Methods: Other methods such as tandem reactions, acetylation, and ring condensation can also be used depending on the desired final structure
Análisis De Reacciones Químicas
1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be performed using reagents like halogens or nitrating agents.
Cyclization: Further cyclization reactions can be employed to create more complex ring systems
Aplicaciones Científicas De Investigación
1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly as kinase inhibitors.
Industry: It is used in the development of new materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) involves its interaction with various molecular targets and pathways:
Kinase Inhibition: This compound has been shown to inhibit certain kinases, which are enzymes involved in cell signaling and regulation.
Antimicrobial Activity: It exerts its antimicrobial effects by disrupting the cell membrane or interfering with essential cellular processes.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways
Comparación Con Compuestos Similares
1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) can be compared with other similar compounds, such as:
Pyrrolo[3,4-c]pyridine: This compound has a similar pyrrole ring but is fused to a pyridine ring instead of a benzoxadiazole ring.
Pyrrolo[1,2-a]pyrazine: This compound contains a pyrrole ring fused to a pyrazine ring and exhibits significant antibacterial, antifungal, and antiviral activities.
Pyrroloquinoline Quinone: This compound is a tricyclic ortho-quinone that serves as a redox cofactor for various bacterial dehydrogenases.
These comparisons highlight the unique structural features and diverse biological activities of 1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI), making it a valuable compound for further research and development.
Propiedades
Número CAS |
65122-53-4 |
|---|---|
Fórmula molecular |
C8H5N3O |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
3H-pyrrolo[3,4-f][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C8H5N3O/c1-5-3-9-4-6(5)2-8-7(1)10-12-11-8/h1-4,10H |
Clave InChI |
FDYAIJBGZDKFKV-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NC=C2C=C3C1=NON3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


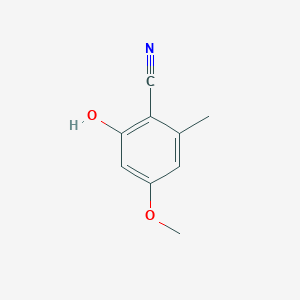
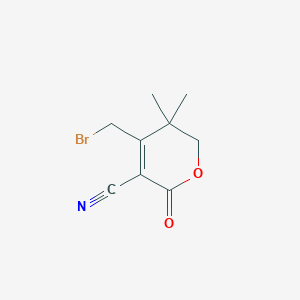
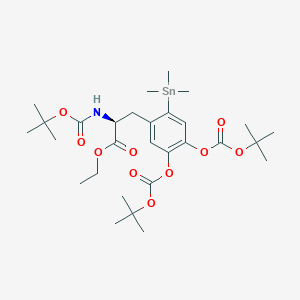
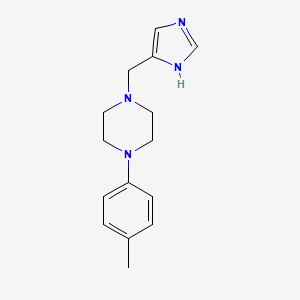
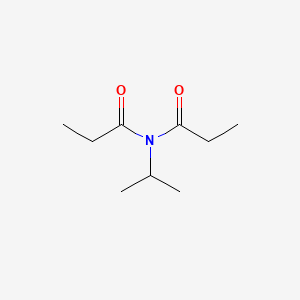


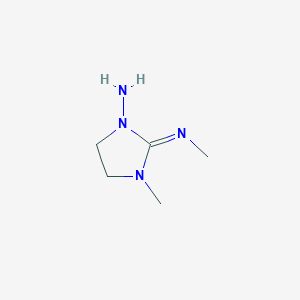
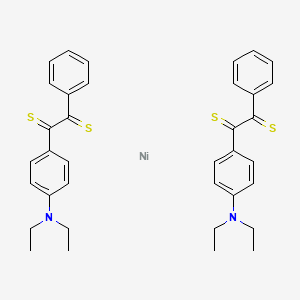
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B13811270.png)
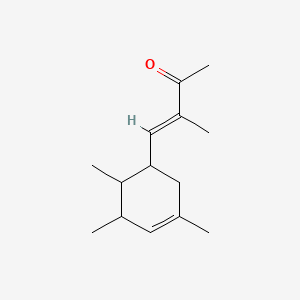

![2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione](/img/structure/B13811287.png)
